

SERTlight: A Technical Guide to Illuminating Serotonin Dynamics

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Compound of Interest

Compound Name: SERTlight

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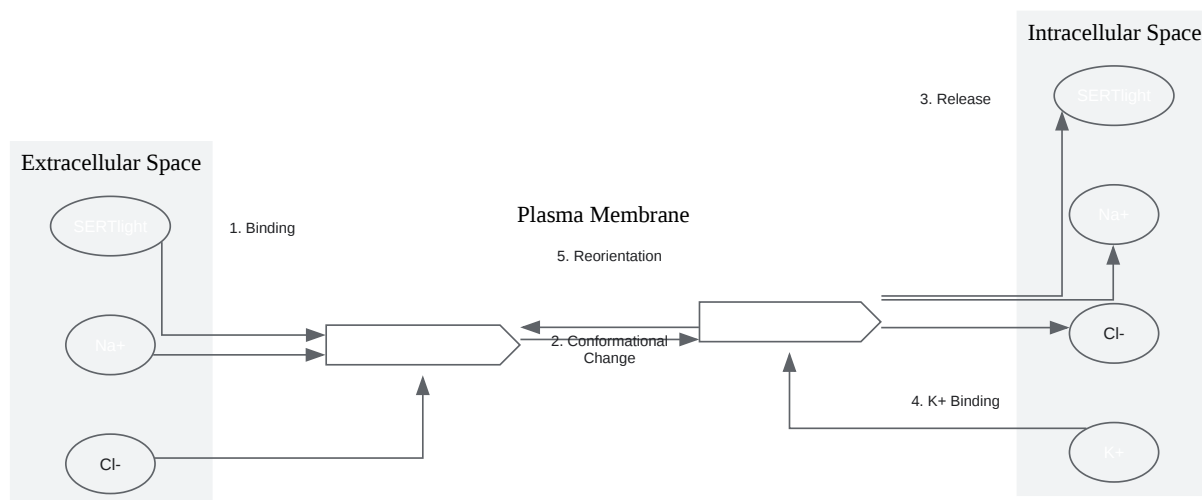
For Researchers, Scientists, and Drug Development Professionals

Introduction

SERTlight is a novel fluorescent probe designed to selectively label serotonergic neurons by targeting the serotonin transporter (SERT).[1] As a fluorescent substrate of SERT, it is actively transported into serotonergic neurons, allowing for precise visualization of these neurons and their processes.[1] A key feature of **SERTlight** is its stability; it is not released from neurons via exocytosis or reverse transport, ensuring a stable and persistent signal for imaging studies.[1] This property, combined with its spectral compatibility with genetically encoded sensors like GRAB_5HT, makes **SERTlight** a powerful tool for simultaneously imaging serotonergic neuroanatomy and dynamic serotonin release.[1] This guide provides an in-depth overview of **SERTlight**'s properties, experimental protocols for its application, and its utility in studying serotonin dynamics.

Core Technology and Mechanism of Action

SERTlight's selectivity for serotonergic neurons is conferred by its high affinity for the serotonin transporter. It acts as a substrate for SERT and is transported into the neuron. The underlying mechanism of SERT involves the co-transport of serotonin (or a substrate like **SERTlight**), sodium (Na⁺), and chloride (Cl⁻) ions from the extracellular space into the cytoplasm. This process is driven by the electrochemical gradients of these ions. Intracellular potassium (K⁺) then binds to the transporter, facilitating its reorientation to the outward-facing conformation for the next transport cycle.



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SERTlight Transport Mechanism via SERT.

Data Presentation

Quantitative Properties of **SERTlight**

Property	Value	Reference
Selectivity		
SERT Ki	Data not available	
DAT Ki	Not a substrate	[2]
NET Ki	Not a substrate	[2]
Fluorescence		
Excitation Maxima (nm)	430	[2]
Emission Maxima (nm)	Data not available	
Quantum Yield	Data not available	
Photostability	Data not available	
Resolution		
Spatial Resolution	Subcellular	[1]
Temporal Resolution	Dependent on imaging setup	

Experimental Protocols

Labeling of Serotonergic Neurons in Acute Brain Slices

This protocol describes the methodology for labeling serotonergic neurons in acute brain slices using **SERTlight** for subsequent fluorescence microscopy.

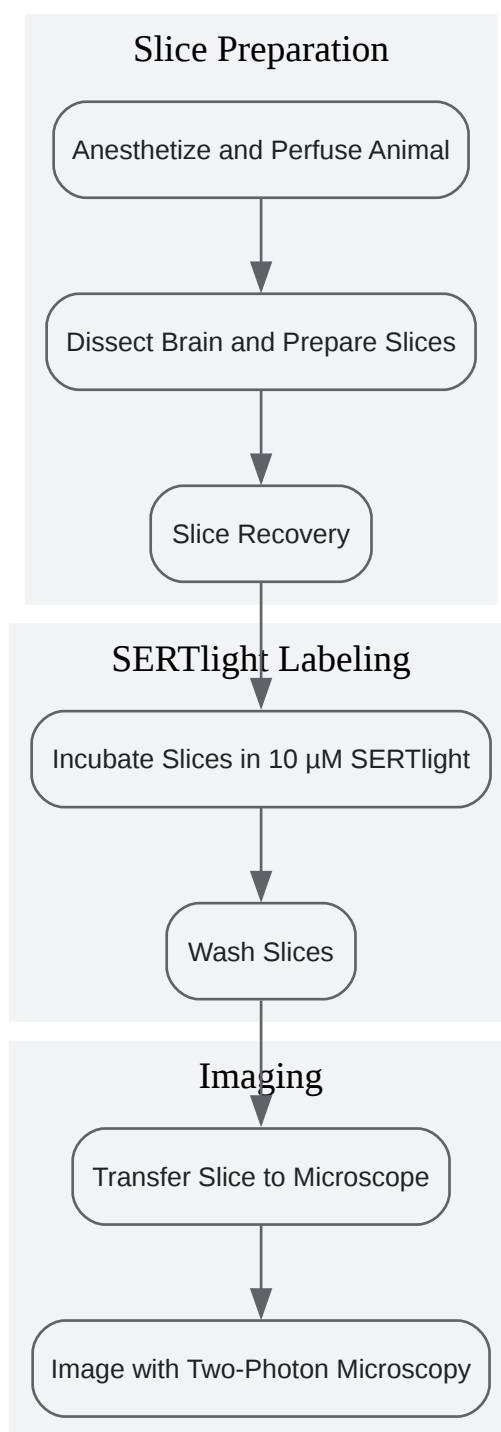
Materials:

- **SERTlight**
- Artificial cerebrospinal fluid (aCSF)
- Carbogen gas (95% O₂ / 5% CO₂)
- Vibratome or tissue slicer

- Incubation chamber
- Fluorescence microscope (confocal or two-photon)

Procedure:

- Brain Slice Preparation:
 - Anesthetize the animal (e.g., mouse) and perfuse transcardially with ice-cold, carbogen-saturated aCSF.
 - Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 μ m thick) containing the region of interest using a vibratome in ice-cold, carbogenated aCSF.
 - Allow slices to recover in a submerged incubation chamber with carbogenated aCSF at 34°C for 30 minutes, then at room temperature for at least 1 hour before labeling.
- **SERTlight** Labeling:
 - Prepare a 10 μ M solution of **SERTlight** in carbogenated aCSF.
 - Incubate the brain slices in the **SERTlight** solution for 30 minutes at 34°C.
 - Wash the slices by transferring them to fresh carbogenated aCSF for at least 15 minutes to remove excess probe.
- Imaging:
 - Transfer a slice to the recording chamber of a fluorescence microscope and continuously perfuse with carbogenated aCSF.
 - For two-photon microscopy, use an excitation wavelength of approximately 860 nm (as a starting point, optimization may be required).
 - Acquire images of the labeled serotonergic neurons and their projections.



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Experimental Workflow for **SERTlight** Labeling in Brain Slices.

In Vivo Two-Photon Imaging of Serotonergic Neurons in Mice

This protocol provides a general framework for in vivo imaging of **SERTlight**-labeled neurons. Specific parameters will need to be optimized based on the experimental setup and target brain region.

Materials:

- **SERTlight**
- Sterile saline or artificial cerebrospinal fluid (aCSF)
- Anesthesia (e.g., isoflurane)
- Stereotaxic apparatus
- Cranial window implant
- Two-photon microscope

Procedure:

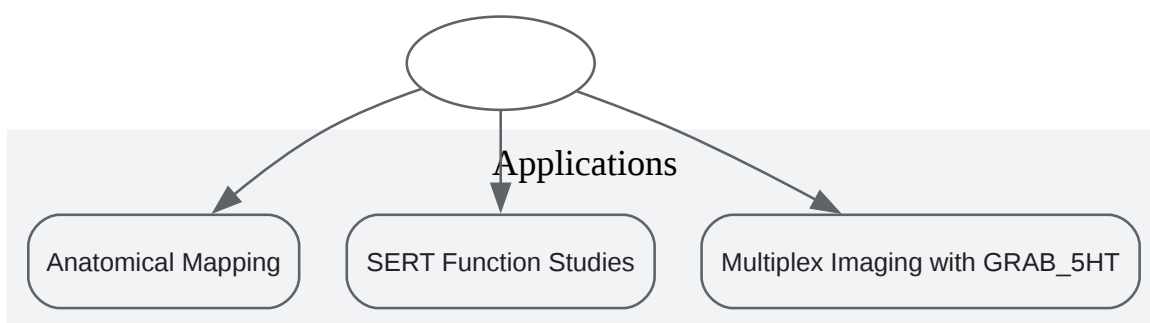
- **Animal Preparation:**
 - Anesthetize the mouse and secure it in a stereotaxic frame.
 - Perform a craniotomy over the brain region of interest and implant a cranial window for chronic imaging. Allow for surgical recovery as per institutional guidelines.
- **SERTlight Administration:**
 - For acute labeling, **SERTlight** can be directly injected into the brain region of interest.
 - Dissolve **SERTlight** in sterile saline or aCSF at a suitable concentration (optimization required).

- Using a Hamilton syringe, slowly inject a small volume (e.g., 100-200 nL) of the **SERTlight** solution into the target area.
- In Vivo Imaging:
 - Allow sufficient time for **SERTlight** to be taken up by serotonergic neurons (this may range from minutes to hours and requires optimization).
 - Anesthetize the mouse and head-fix it under the two-photon microscope.
 - Use an appropriate excitation wavelength (e.g., around 860 nm) and laser power to visualize the labeled neurons.
 - Acquire time-lapse images or Z-stacks to study the morphology and dynamics of serotonergic neurons in the living brain.

Applications in Studying Serotonin Dynamics

The unique properties of **SERTlight** open up several avenues for investigating the serotonergic system:

- High-Resolution Anatomical Mapping: **SERTlight** provides detailed visualization of serotonergic cell bodies, dendrites, and fine axonal projections, enabling precise anatomical studies of serotonergic circuits.
- Studying SERT Function: As a fluorescent substrate, **SERTlight** can be used to study the activity and regulation of the serotonin transporter in different physiological and pathological conditions.
- Multiplex Imaging with Serotonin Sensors: The spectral compatibility of **SERTlight** with genetically encoded serotonin sensors, such as GRAB_5HT, allows for the simultaneous imaging of serotonergic neuron structure and the real-time dynamics of serotonin release. This powerful combination can provide unprecedented insights into how serotonergic activity is regulated at the level of individual synapses.



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Key Applications of **SERTlight**.

Conclusion

SERTlight represents a significant advancement in the toolkit available for serotonin research. Its high selectivity, stability, and compatibility with other imaging modalities make it an invaluable tool for neuroscientists and pharmacologists. By enabling detailed anatomical visualization and correlative functional imaging, **SERTlight** will undoubtedly contribute to a deeper understanding of the complex roles of the serotonergic system in health and disease, and aid in the development of novel therapeutics targeting this critical neurotransmitter system.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
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